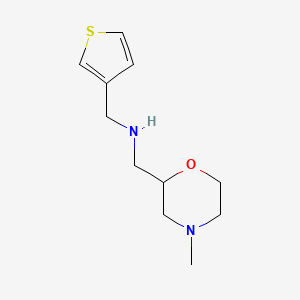
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can be further modified through various chemical reactions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for its antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine can be compared with other similar compounds such as:
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: This compound has a similar triazole ring structure but differs in its functional groups and overall properties.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another compound with a triazole ring, but with different reactivity and applications.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is used as an intermediate in the synthesis of various triazole derivatives and has distinct chemical properties.
Eigenschaften
Molekularformel |
C9H10N6O2 |
|---|---|
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-8(14)5-11-9-7(15(16)17)3-2-4-10-9/h2-4,6H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
NBOWDSQCZCGXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1CNC2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)






![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
